molecular formula C18H22N4O2S2 B11028638 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11028638
M. Wt: 390.5 g/mol
InChI Key: HLUKKKKHLOTAST-UHFFFAOYSA-N
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Description

3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring fused with a pyrimidine ring, and it is substituted with tert-butyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazole and pyrimidine rings, followed by their fusion and subsequent functionalization with tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods would likely optimize these conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of tert-butyl groups can make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolo[3,2-a]pyrimidine ring.

    Substitution: The thiazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical agent due to its unique structure.

    Industry: Potential use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar compounds to 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazole and pyrimidine derivatives. These compounds may share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of tert-butyl groups, which can affect its stability and interactions with other molecules.

Properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-tert-butyl-N-(4-tert-butyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H22N4O2S2/c1-17(2,3)11-8-25-15(20-11)21-13(23)10-7-19-16-22(14(10)24)12(9-26-16)18(4,5)6/h7-9H,1-6H3,(H,20,21,23)

InChI Key

HLUKKKKHLOTAST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C(C)(C)C

Origin of Product

United States

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